molecular formula C11H9N3O3S3 B2693834 N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-95-2

N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No. B2693834
CAS RN: 320421-95-2
M. Wt: 327.39
InChI Key: IHIUAORVFKTRQL-UHFFFAOYSA-N
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Description

“N-(2-Furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is a chemical compound with the molecular formula C11H9N3O3S3. It has an average mass of 327.402 Da and a monoisotopic mass of 326.980591 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate were synthesized via cyclization of carbethoxyhydrazones of acetyl derivatives of furan-2-carboxylic and 3-(2-furyl)-acrylic acids under the conditions of the Hurd-Mori reaction .


Chemical Reactions Analysis

In a related compound, it was shown that treating methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate with morpholine in the presence of potassium hydroxide leads to the cleavage of the thiadiazole ring with the liberation of nitrogen and the formation of [5-(methoxycarbonyl)fur-2-yl]acetic acid morpholide .

Scientific Research Applications

Photodynamic Therapy Applications

The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are essential for Type II photosensitizers in PDT, showing remarkable potential for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several studies have synthesized and evaluated derivatives of sulfonamide compounds for their anticancer activities. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives exhibited marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds showing high selectivity and significant inhibition potency (Karakuş et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is crucial in various physiological and pathological processes, including neurodegenerative diseases. Compounds with this structure were effective in vitro, and their inhibition potency was confirmed through in vivo experiments, offering a pathway for investigating the role of the kynurenine pathway in neuronal injury and potential therapeutic interventions (Röver et al., 1997).

Human Carbonic Anhydrase Isoenzyme Inhibitors

A series of derivatives has been designed and synthesized for in vitro evaluation against human carbonic anhydrase (hCA) isoforms, showing modest inhibition potency. These findings suggest that while the synthesized derivatives have weak inhibitory potential towards all investigated isoforms, they could serve as lead molecules for developing selective inhibitors. This research highlights the complexity of designing effective inhibitors and the potential for further development in this area (Mishra et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S3/c15-20(16,12-6-8-2-1-5-17-8)11-4-3-10(19-11)9-7-18-14-13-9/h1-5,7,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUAORVFKTRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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